Hardwickic acid
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Overview
Description
Hardwickic acid is a naturally occurring diterpenoid compound with the molecular formula C20H28O3. It is primarily isolated from plants belonging to the Croton genus, such as Croton aromaticus and Croton sylvaticus . This compound has garnered significant interest due to its diverse biological activities, including antinociceptive and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hardwickic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by oxidation and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the stembark of Croton sylvaticus . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hardwickic acid undergoes various chemical reactions, including:
Oxidation: Converts this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reduces the carbonyl groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .
Scientific Research Applications
Hardwickic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its insecticidal properties and potential as a natural pesticide.
Medicine: Explored for its antinociceptive effects, making it a candidate for pain management therapies.
Industry: Utilized in the development of bioactive compounds and natural product libraries for drug discovery.
Mechanism of Action
Hardwickic acid exerts its effects primarily by blocking tetrodotoxin-sensitive voltage-dependent sodium channels . This blockade inhibits the transmission of pain signals, contributing to its antinociceptive properties . Additionally, its insecticidal activity is attributed to its ability to disrupt sodium channel function in insects .
Comparison with Similar Compounds
Hautriwaic acid: Another diterpenoid with similar antinociceptive properties.
Kaurenoic acid: Known for its anti-inflammatory and antimicrobial activities.
Copalic acid: Exhibits significant hemolytic and nitric oxide inhibition activities.
Uniqueness of Hardwickic Acid: this compound stands out due to its dual functionality as both an antinociceptive and insecticidal agent . Its ability to selectively block sodium channels without affecting other ion channels makes it a unique and valuable compound for further research and development .
Properties
CAS No. |
24470-47-1 |
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Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m0/s1 |
InChI Key |
HHWOKJDCJVESIF-GIPAHHNCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Synonyms |
hardwickic acid hardwickic acid, (-)-isomer hardwickiic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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